Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Pyrrolopyridine Derivatives in Chemical Research
Pyrrolopyridines constitute a remarkable class of heterocyclic compounds that have attracted extensive research interest due to their diverse biological and pharmacological properties. These compounds are characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring, creating bicyclic structures that occur in six distinct isomeric forms. The structural complexity of these molecules provides a rich foundation for chemical modification and biological activity optimization.
Recent advances in pyrrolopyridine research have demonstrated their significant potential as biologically-active molecules, with most derivatives showing anticancer properties and several exhibiting other therapeutic effects. The heterocyclic pyrrolopyridine nucleus notably mimics the purine ring of adenosine triphosphate molecules, enabling these compounds to function effectively as kinase inhibitors for cancer treatment and other diseases. This structural similarity allows pyrrolopyridine derivatives to work as inhibitors at the kinase hinge region, though their structural resemblance to adenosine triphosphate suggests they may be non-selective kinase inhibitors, with selectivity primarily conferred by different substituents attached to the azaindole nucleus.
The therapeutic potential of pyrrole and pyrrolidine analogs has been extensively documented, with research revealing their significance in treating various conditions including cancer, inflammation, viral infections, and tuberculosis. Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome represent naturally occurring metal complexes of pyrrole that play vital roles in living systems including photosynthesis, oxygen transport and storage, and redox cycling reactions. The medicinal importance of these scaffolds is further evidenced by the numerous drugs derived from either pyrrole, pyrrolidine, or their fused analogs.
Historical Context of Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Research
The development of this compound can be traced back to early investigations into pyrrolopyridine chemistry. Historical patent literature from the 1960s documented the preparation of various pyrrolopyridine derivatives, including compounds with specific substituent patterns that would later inform the development of modern therapeutic agents. These early studies established fundamental synthetic methodologies for creating pyrrolopyridine scaffolds with diverse substituent arrangements.
The compound this compound, identified by Chemical Abstracts Service number 1403766-98-2, represents a specific example of halogenated pyrrolopyridine esters that have gained prominence in contemporary medicinal chemistry research. The incorporation of chlorine at the 7-position and the ethyl ester functionality at the 2-carboxylate position provides unique chemical properties that distinguish this compound from other pyrrolopyridine derivatives.
Research into 1H-pyrrolo[3,2-b]pyridines has revealed their particular utility as negative allosteric modulators, with studies demonstrating their selective activity against specific receptor subtypes. The development of compounds containing the 1H-pyrrolo[3,2-b]pyridine core has focused on optimizing brain penetration while minimizing cytochrome P450 inhibition and human ether-a-go-go-related gene channel binding. These optimization efforts have resulted in compounds showing good in vitro potency and favorable absorption properties, with several achieving significant receptor occupancy following oral administration in experimental models.
Synthetic methodologies for preparing this compound typically involve cyclization reactions starting from simpler precursors, with common synthetic routes including the use of 2-chloro-3-nitropyridine as a starting material. Industrial-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality, with catalysts and advanced purification techniques like chromatography employed to enhance efficiency and product isolation.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass broader principles of aromatic heterocycle design and reactivity. Pyrrole, as a five-membered heterocyclic ring, contributes five p orbitals and six pi electrons to the aromatic system, with each carbon atom in the pyrrole ring being sp2 hybridized and containing one pi electron in a p orbital perpendicular to the ring plane. This electronic arrangement, combined with the pyridine nitrogen's contribution, creates a fully conjugated system that follows the 4n + 2 rule for aromaticity.
The chemical reactivity of 1H-pyrrolo[3,2-b]pyridines has been extensively studied, revealing their propensity to undergo various electrophilic substitution reactions predominantly at the 3-position. These compounds demonstrate reactivity toward nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, providing multiple avenues for structural modification and derivatization. The regioselectivity of these reactions offers valuable synthetic opportunities for creating diverse libraries of compounds with varied biological activities.
Contemporary research has demonstrated the versatility of pyrrolopyridine scaffolds in drug design, particularly in the development of fibroblast growth factor receptor inhibitors. Studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can exhibit potent activities against multiple fibroblast growth factor receptor subtypes, with optimized compounds showing nanomolar inhibitory concentrations and significant effects on cancer cell proliferation, apoptosis, migration, and invasion.
The structural features of this compound, including the chlorine substituent at position 7 and the ethyl ester group at position 2, contribute to its unique chemical and biological properties. The chlorine atom enhances the compound's lipophilicity and may influence its binding interactions with biological targets, while the ethyl ester functionality provides opportunities for hydrolytic conversion to the corresponding carboxylic acid, potentially modulating the compound's pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJNQSVNXHPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It is also known by other names such as 1403766-98-2, ethyl 7-chloro-1H-pyrrolo-[3,2-b]pyridine-2-carboxylate, and 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 7-chloro-, ethyl ester.
Preparation Methods
While the primary focus of the available documentation centers around the characteristics and applications of this compound, synthetic routes can be inferred from related pyrrolo[2,3-b]pyridine derivatives.
One approach involves reacting azaindole (pyrrolo[2,3-b]pyridine) with phenylboronic acid under Suzuki coupling conditions to yield 5-aryl or 5-heteroaryl-7-azaindole derivatives. This Suzuki reaction, a well-established method, uses a palladium catalyst and a base in a solvent mixture at elevated temperatures.
Another method includes brominating an intermediate compound in the 3-position using bromine or NBS (N-bromosuccinimide) in an organic solvent. Subsequent treatment with tosyl chloride in the presence of a base yields the desired product.
Synthesis of Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
The synthesis of a related compound, Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, has been reported, and it involves the following steps:
- Reacting potassium ethoxide with diethyl oxalate in diethyl ether, followed by the addition of 2-chloro-4-methyl-3-nitropyridine to yield potassium (lZ)-1-(2-chloro-3-nitropyridin-4-yl)-3-ethoxy-3-oxoprop-1-en-2-olate.
- Reducing the nitro group using iron powder in acetic acid at 60°C, followed by purification using silica gel chromatography to obtain Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
* Yield: 72%
* Reported melting point: 152-157°C
* ¹H NMR (300 MHz, CD30D) 81.43 (3H, t, J = 7.0 Hz), 4.44 (2H, q, J = 7.1 Hz), 7.27 (lH, s), 7.65 (1H, d, J = 5.7 Hz), 7.95 (1H, d, J = 5.4 Hz)
* ESI MS m/z 224 $$C10H9ClN2O2 + H]+
* HPLC (Method A) >99% (AUC) , tR = 16. 6 min
Data Tables
Data for related compound synthesis:
| Reactant | Product | Yield | Reaction Conditions |
|---|---|---|---|
| Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 7-chloro-N-cyclohexyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | 74% | In phenol; at 20 - 100℃; for 6.0h |
| 7-Chloro-N-cyclohexyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | N-cyclohexyl-1H-pyrrolo [2,3-c]pyridine-2-carboxamide | 50% | triethylamine (0.25 mL) and palladium (II) chloride (3 mg, 2 mol%) were combined in N,N- dimethylformamide (5 mL) under an atmosphere of hydrogen. |
Spectral Data
The following spectral data is available for Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate:
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has the molecular formula and a molecular weight of 224.64 g/mol. Its structure features a pyrrole ring fused to a pyridine ring, which is significant for its biological activity and reactivity in synthesis.
Medicinal Chemistry
This compound is investigated for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests it may exhibit biological activities such as:
- Anticancer Activity : Research indicates that pyrrolopyridine derivatives can inhibit cancer cell proliferation. This compound may serve as a lead compound for developing anticancer drugs.
- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the compound's effectiveness against specific cancer cell lines, indicating that modifications to the pyrrole ring could enhance potency and selectivity against tumor cells.
Synthetic Intermediate
This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various biologically active molecules through:
- Coupling Reactions : The presence of the carboxylate group allows for coupling with amines or other nucleophiles to form more complex structures.
- Functionalization : The chloro substituent can be replaced or modified to create derivatives with tailored properties for specific applications.
Material Science
In material science, this compound is being explored for:
- Polymer Synthesis : It can act as a monomer or additive in polymer formulations, potentially enhancing thermal stability and mechanical properties.
- Dyes and Pigments : Its chromophoric characteristics may allow it to be used in synthesizing dyes with specific light absorption properties.
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reference standard for chromatographic techniques. Its unique structure aids in the development of methods for detecting related compounds in complex mixtures.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogues
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 800401-62-1)
- Molecular Formula : C₁₀H₉ClN₂O₂ (same as target compound).
- Key Difference : Chlorine substituent at position 5 instead of 6.
- Impact : Altered electronic distribution and steric effects may influence binding affinity in biological systems .
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 867034-10-4)
- Molecular Formula : C₁₀H₉ClN₂O₂ (same as target compound).
- Key Difference : Pyrrolopyridine ring arrangement ([2,3-c] vs. [3,2-b]).
Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1255098-82-8)
- Molecular Formula : C₁₀H₉BrN₂O₂.
- Molecular Weight : 269.10 g/mol.
- Key Difference : Bromine substituent at position 5.
Methyl- and Cyano-Substituted Derivatives
Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1434141-73-7)
- Molecular Formula : C₁₁H₁₁ClN₂O₂.
- Molecular Weight : 238.67 g/mol.
- Key Difference : Methyl group at position 3.
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 152589-06-5)
- Molecular Formula : C₁₁H₉N₃O₂.
- Molecular Weight : 215.21 g/mol.
- Key Difference: Cyano group at position 6.
- Impact: Electron-withdrawing cyano group may increase metabolic stability and reactivity in nucleophilic substitutions .
Comparative Data Table
Biological Activity
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS No. 1403766-98-2) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antiparasitic Activity :
- Anticancer Potential :
- Antimicrobial Properties :
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways and metabolic processes.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Pathway | EC50 (µM) | Reference |
|---|---|---|---|
| Antiparasitic | Plasmodium falciparum | ~0.23 | |
| Anticancer | Hedgehog signaling pathway | N/A | |
| Antimicrobial | Various bacterial strains | N/A |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | EC50 (µM) | Observations |
|---|---|---|---|
| Base Compound | None | ~0.23 | Standard activity |
| Variant A | N-methyl substitution | ~0.064 | Increased potency |
| Variant B | Pyridyl group incorporation | ~0.177 | Decreased activity |
Case Studies
-
Antiparasitic Efficacy :
A study evaluated the antiparasitic efficacy of this compound against P. falciparum. Results indicated that the compound significantly reduced parasite viability at concentrations lower than 1 µM over a 72-hour incubation period . -
Cancer Cell Line Studies :
In vitro studies involving various cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis in a dose-dependent manner. The underlying mechanisms were linked to modulation of key signaling pathways involved in cell survival .
Q & A
Q. What synthetic methodologies are commonly employed for preparing ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?
The synthesis typically involves functionalizing a pyrrolopyridine core. A general approach includes:
- Trichloroacetyl chloride-mediated cyclization : As demonstrated in the synthesis of ethyl pyrrole-2-carboxylate derivatives, trichloroacetyl chloride can facilitate ketone formation, followed by esterification .
- Chlorination strategies : Chloro substituents are introduced via electrophilic substitution or using chlorinating agents (e.g., POCl₃) at the 7-position of the pyrrolopyridine ring. Evidence from analogous compounds (e.g., 7-chloro-1H-pyrrolo[3,2-b]pyridine) supports this step .
- Esterification : Ethyl ester groups are added via reactions with ethyl chloroformate or through acid-catalyzed esterification of carboxylic acid intermediates .
Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?
Key characterization methods include:
- NMR spectroscopy : The ¹H NMR spectrum typically shows distinct signals for the ethyl ester group (δ ~4.27 ppm, quartet; δ ~1.32 ppm, triplet) and aromatic protons influenced by the chloro substituent (e.g., δ ~7.50 ppm for adjacent protons) .
- Mass spectrometry (ESIMS) : The molecular ion peak ([M+1]⁺) is observed at m/z ~224–250, depending on substituents. For example, a related compound (Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate) shows [M+1] = 224.08 .
- HPLC purity analysis : Purity >95% is standard, with retention times validated against reference standards .
Q. What purification techniques are effective for isolating this compound?
- Column chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane is widely used for intermediate purification .
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals, as seen in analogous pyrrolopyridine esters .
Advanced Research Questions
Q. How does the chloro substituent at the 7-position influence the compound’s reactivity in cross-coupling reactions?
The chloro group acts as a directing group, enabling regioselective functionalization (e.g., Suzuki-Miyaura coupling). Computational studies suggest that the electron-withdrawing effect of chlorine enhances electrophilic substitution at adjacent positions. However, steric hindrance may reduce yields in bulky coupling partners, necessitating optimized Pd catalysts (e.g., Pd(PPh₃)₄) .
Q. What strategies mitigate challenges in achieving high regioselectivity during pyrrolopyridine ring formation?
- Thermodynamic control : Slow addition of reagents (e.g., trichloroacetyl chloride) at low temperatures (~0°C) minimizes side reactions .
- Protecting groups : Temporary protection of reactive sites (e.g., using Boc groups) improves regioselectivity, as demonstrated in pyrrole-2-carboxylate syntheses .
Q. How can computational modeling predict the compound’s suitability as a kinase inhibitor scaffold?
- Docking studies : Molecular docking with ATP-binding pockets (e.g., JAK2 kinase) reveals hydrogen bonding between the ester carbonyl and kinase residues.
- DFT calculations : The chloro group’s electron-withdrawing nature stabilizes charge distribution, enhancing binding affinity. Comparative studies with fluoro or methyl analogs show chlorine’s superior steric and electronic profile .
Q. What analytical methods resolve contradictions in reported synthetic yields for pyrrolopyridine derivatives?
- Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation, identifying bottlenecks (e.g., incomplete chlorination).
- DoE (Design of Experiments) : Systematic variation of solvents (e.g., DMF vs. THF), temperatures, and catalysts pinpoints optimal conditions. For example, THF improves yields by 15% over DMF in esterification steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
